molecular formula C22H22N4O3S B2363530 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide CAS No. 1251576-62-1

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide

Cat. No.: B2363530
CAS No.: 1251576-62-1
M. Wt: 422.5
InChI Key: TZENSNQTUIMAHG-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide is a complex organic compound featuring a distinctive pyridothiadiazine core. This compound showcases intriguing structural characteristics due to the inclusion of both sulfonyl and tolyl groups.

Preparation Methods

This compound can be synthesized using various synthetic routes. One common method involves the reaction of a pyrido[2,3-e][1,2,4]thiadiazine derivative with p-toluidine under appropriate reaction conditions. Industrial production methods often employ catalysis techniques to streamline the synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide can undergo several chemical reactions:

  • Oxidation

    : It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

  • Reduction

    : Sodium borohydride or lithium aluminum hydride can reduce the sulfonyl group.

  • Substitution

    : It can participate in nucleophilic substitution reactions, where the tolyl group can be replaced under suitable conditions.

Scientific Research Applications

In scientific research, this compound has multiple applications:

  • Chemistry

    : It serves as an intermediate in synthesizing more complex molecules.

  • Biology

    : Researchers investigate its potential as an enzyme inhibitor.

  • Medicine

    : Studies explore its efficacy in drug development, particularly in targeting specific molecular pathways.

  • Industry

    : It can be utilized in the development of novel materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily by interacting with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical cellular pathways, thus modulating various physiological processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as pyridothiadiazines without the sulfonyl group, 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(p-tolyl)acetamide displays unique properties due to its sulfonyl group, which can influence its reactivity and biological activity. Some similar compounds include:

  • 4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine

  • N-(p-tolyl)acetamide derivatives with different substitutions

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Properties

IUPAC Name

N-(4-methylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-16-5-9-18(10-6-16)24-21(27)14-25-15-26(19-11-7-17(2)8-12-19)22-20(30(25,28)29)4-3-13-23-22/h3-13H,14-15H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZENSNQTUIMAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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